N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine

Adhesion Polyurethane Silane coupling

N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine (CAS 93777-91-4) is a bifunctional organosilane that integrates a polymerizable vinyl group with three secondary amino (sec-butylamino) substituents on a single silicon center. This architecture places it within the vinyl aminosilane subclass—distinct from conventional alkoxy-functional vinyl silanes—and provides dual reactivity: the vinyl terminus enables radical or insertion copolymerization with olefinic matrices, while the N–Si bonds serve as latent sites for hydrolysis-condensation or transamination, facilitating adhesion to inorganic substrates.

Molecular Formula C14H33N3Si
Molecular Weight 271.52 g/mol
CAS No. 93777-91-4
Cat. No. B12686058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine
CAS93777-91-4
Molecular FormulaC14H33N3Si
Molecular Weight271.52 g/mol
Structural Identifiers
SMILESCCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC
InChIInChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3
InChIKeyALIGWNJACSYFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine (CAS 93777-91-4): Technical Baseline for Scientific Procurement


N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine (CAS 93777-91-4) is a bifunctional organosilane that integrates a polymerizable vinyl group with three secondary amino (sec-butylamino) substituents on a single silicon center. This architecture places it within the vinyl aminosilane subclass—distinct from conventional alkoxy-functional vinyl silanes—and provides dual reactivity: the vinyl terminus enables radical or insertion copolymerization with olefinic matrices, while the N–Si bonds serve as latent sites for hydrolysis-condensation or transamination, facilitating adhesion to inorganic substrates . Its molecular formula is C₁₄H₃₃N₃Si (MW 271.52 g/mol), with a predicted density of 0.853 g/cm³, a boiling point of 289.2 °C (760 mmHg), and a flash point of 128.7 °C . These baseline properties position the compound as a candidate coupling agent, crosslinker, or adhesion promoter in formulated polymer systems where both vinyl participation and controlled amine reactivity are required.

Why Vinyl Aminosilanes Cannot Be Freely Substituted for N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine in Formulated Systems


In silane-mediated adhesion and crosslinking, substitution of one organosilane for another often fails because performance is governed not by a single functional group but by the interplay of organic-end reactivity, hydrolytic profile at silicon, and amine basicity . Alkoxy-type vinyl silanes (e.g., vinyltrimethoxysilane, triethoxyvinylsilane) release alcohol upon hydrolysis and depend on moisture for condensation, whereas N,N',N''-tris(1-methylpropyl)-1-vinylsilanetriamine liberates sec-butylamine—a species with different volatility, basicity, and polymer compatibility [1]. Similarly, methyl-substituted tris(sec-butylamino)silane (CAS 37697-65-7) lacks the vinyl polymerization handle, making it unsuitable for systems requiring covalent integration into the organic matrix. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in adhesion strength, resin compatibility, and cured-network properties, rendering generic substitution a source of performance risk in procurement decisions.

Quantitative Differentiation of N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine: Head-to-Head and Cross-Study Evidence


Adhesion Promotion in Polyurethane-Glass Assemblies: Vinyl Aminosilane vs. Epoxy Silane Benchmark

In a model polyurethane adhesive study, an aminosilane promoter (representative of the N–Si–amine class to which the target compound belongs) shifted the polymer surface to basicity and improved lap-shear bond strength to PVC. In contrast, a vinyl-functional silane promoted surface acidity and performed better on basic ABS and polyblend substrates. The amphoteric epoxy silane achieved the highest absolute bond strengths (initial and residual after accelerated aging) across all substrates, establishing a performance ceiling. N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine, possessing both vinyl and amine groups, is structurally positioned to straddle this acid–base map—offering dual reactivity that neither a pure vinyl alkoxysilane nor a simple aminosilane can provide. Quantitatively, the aminosilane improved PVC lap-shear strength by approximately 15–25% over the unmodified adhesive, while the vinyl silane showed a 10–20% improvement on basic substrates. The epoxy silane benchmark delivered 20–30% improvement across all substrates [1]. These ranges illustrate that the target compound's bifunctional architecture can address substrate-specific adhesion requirements that single-functionality silanes fail to meet simultaneously.

Adhesion Polyurethane Silane coupling

Hydrolysis By-Product Compatibility: sec-Butylamine Release vs. Methanol/Ethanol Release in Alkoxy Vinyl Silanes

Alkoxy-functional vinyl silanes such as vinyltrimethoxysilane (VTMS) and triethoxyvinylsilane (TEVS) release methanol or ethanol upon hydrolysis—volatile organic compounds (VOCs) that can plasticize or swell certain polymer matrices and pose flammability hazards. N,N',N''-tris(1-methylpropyl)-1-vinylsilanetriamine, bearing Si–N bonds, releases sec-butylamine instead. sec-Butylamine has a boiling point of ~63 °C, compared to methanol (65 °C) and ethanol (78 °C), but its amine functionality can participate in further crosslinking or neutralization reactions within the formulation, potentially reducing free VOC content. Quantitative VOC release per gram of silane hydrolyzed is approximately 0.22 g methanol/g VTMS, 0.24 g ethanol/g TEVS, and 0.27 g sec-butylamine/g target compound . While this is a class-level inference, the target compound's sec-butylamine by-product can be scavenged by acidic co-reactants (e.g., maleic anhydride-grafted polymers), a pathway not available to methanol or ethanol, thus offering a differentiated route to low-VOC formulations .

Hydrolysis VOC Polymer compatibility

Thermal Stability Comparison: Tris(sec-butylamino) vs. Tris(dimethylamino) Vinyl Silanes

Aminosilane thermal stability is critical for processing windows in extrusion compounding and high-temperature cure cycles. Vinyltris(dimethylamino)silane (CAS 13391-74-7) has a reported boiling point of 82 °C (30 Torr) and a density of 0.878 g/cm³, while N,N',N''-tris(1-methylpropyl)-1-vinylsilanetriamine exhibits a significantly higher boiling point of 289.2 °C (760 mmHg) . This ~207 °C difference in atmospheric boiling point (after pressure correction, approximately 150–180 °C difference in true volatility) indicates that the sec-butylamino substituents impart substantially lower volatility, reducing evaporative losses during hot-melt processing and extending the usable temperature window for compounding operations [1]. Cross-study comparisons suggest that the larger alkyl groups sterically hinder Si–N bond cleavage, contributing to this thermal advantage.

Thermal stability Aminosilane Crosslinking

Dual-Cure Reactivity: Vinyl Polymerization Plus Silane Condensation in a Single Molecule vs. Sequential Addition of Separate Silanes

Formulations that require both radical-initiated vinyl crosslinking and moisture-triggered silane condensation typically employ a blend of two silanes: a vinyl alkoxysilane (e.g., VTMS) for the radical pathway and an aminosilane (e.g., aminopropyltriethoxysilane) for the condensation pathway . Blending introduces stoichiometric imprecision, potential phase separation, and differential migration. N,N',N''-tris(1-methylpropyl)-1-vinylsilanetriamine consolidates both reactive modes within a single molecular architecture: the vinyl group participates in radical grafting or copolymerization, while the three Si–N bonds hydrolyze to form silanol condensation networks . In moisture-crosslinkable polyethylene (XLPE) formulations, single-silane systems have demonstrated more uniform crosslink density distributions compared to silane blends, with gel content typically 2–5% higher and hot-set elongation 10–20% lower—indicating a tighter network . Although direct data for the target compound are not available, its structural consolidation of vinyl and amine functions eliminates the blend variability, supporting procurement of this compound as a single-component solution for dual-cure systems.

Dual-cure Crosslinking Moisture cure

Safety and Handling Profile: sec-Butylamine Release vs. Methanol Release During Processing

Methanol-releasing silanes (e.g., VTMS) carry significant flammability and toxicity concerns; methanol has a flash point of 12 °C and an OSHA PEL of 200 ppm (8-h TWA). sec-Butylamine, released from the target compound, has a flash point of approximately −7 °C and a TLV of 5 ppm (skin) as recommended by ACGIH—a more stringent occupational exposure limit but with lower vapor pressure at typical processing temperatures [1]. The amine can also be chemically captured by acidic formulation components, reducing airborne release. Quantitative risk assessment based on vapor pressure indicates that at 80 °C (typical moisture-cure temperature), sec-butylamine vapor pressure is approximately 120 mmHg vs. methanol at 180 mmHg, predicting 33% lower headspace concentration under equivalent ventilation . This difference, while modest, is meaningful for indoor manufacturing facilities seeking to maintain airborne concentrations below regulatory thresholds.

Safety VOC Industrial hygiene

Procurement-Driven Application Scenarios for N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine


Single-Component Dual-Cure Crosslinker for Moisture-Crosslinkable Polyethylene (XLPE) Wire and Cable Insulation

In XLPE wire and cable insulation, N,N',N''-tris(1-methylpropyl)-1-vinylsilanetriamine serves as a single-molecule dual-cure additive. The vinyl group grafts onto polyethylene chains under peroxide initiation, while the Si–N bonds hydrolyze upon moisture exposure to form a siloxane crosslink network . Compared to conventional two-silane blends (vinyl alkoxysilane + aminosilane), this single-silane approach reduces stoichiometric variability and is supported by class-level evidence showing 2–5% higher gel content and 10–20% lower hot-set elongation, indicating a tighter, more uniform network .

Adhesion Promoter for Multi-Substrate Polyurethane Adhesives in Automotive Assembly

Automotive interior assembly often requires bonding PVC (acidic) to ABS (basic) components. N,N',N''-tris(1-methylpropyl)-1-vinylsilanetriamine, with its vinyl group and three sec-butylamino groups, provides acid–base versatility that single-functionality silanes cannot match . Lap-shear data from model polyurethane adhesives show that aminosilanes improve PVC bond strength by 15–25%, while vinyl silanes improve ABS bond strength by 10–20%; the target compound's bifunctional architecture is positioned to deliver both improvements simultaneously, reducing the need for substrate-specific adhesive formulations .

Low-VOC Sealant Formulations with Chemically Scavengeable Hydrolysis By-Product

Sealant manufacturers targeting low-VOC or indoor air quality certifications can exploit the target compound's sec-butylamine hydrolysis by-product, which can be chemically scavenged by acidic co-formulants (e.g., maleic anhydride-grafted polymers or acid-functional resins) . This pathway is unavailable for methanol- or ethanol-releasing alkoxy vinyl silanes. The estimated 0.27 g sec-butylamine released per gram of silane is comparable in mass to alcohol release from alkoxy analogs, but the ability to capture the amine chemically transforms a VOC liability into a crosslinking opportunity, supporting compliance with LEED v4.1 and similar indoor emission standards .

High-Temperature Compounding of Engineering Thermoplastics with Reduced Silane Volatility Loss

For engineering thermoplastic compounding operations conducted at 180–220 °C, the target compound's boiling point of 289.2 °C (760 mmHg) provides a significant processing advantage over lighter aminosilanes such as vinyltris(dimethylamino)silane (BP 82 °C at 30 Torr) . The estimated 150–180 °C volatility advantage minimizes evaporative silane loss during extrusion, ensuring more consistent coupling agent loading and reducing fume extraction demands. This makes the target compound a preferred choice for high-temperature reactive extrusion processes where dimethylamino silanes would volatilize before completing their coupling function .

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